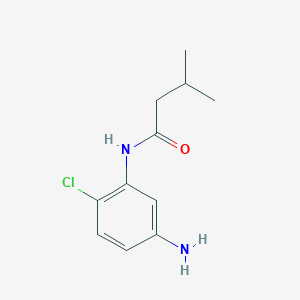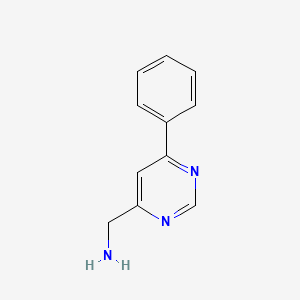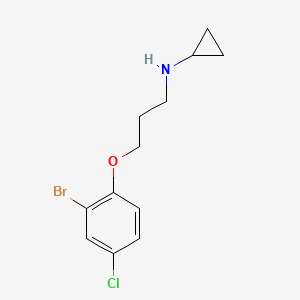
5-(3-Methylphenoxy)pentanoic acid
Vue d'ensemble
Description
5-(3-Methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O3 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .
Synthesis Analysis
The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis has been reported . This process represents a green and sustainable method for the synthesis of pentanoic acid .Molecular Structure Analysis
The molecular structure of 5-(3-Methylphenoxy)pentanoic acid includes a six-membered aromatic ring attached to a five-carbon chain through an oxygen atom . The five-carbon chain ends with a carboxylic acid group .Physical And Chemical Properties Analysis
5-(3-Methylphenoxy)pentanoic acid is a powder at room temperature . Its molecular weight is 208.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Bioactive Compound Isolation
5-(3-Methylphenoxy)pentanoic acid and similar derivatives have been isolated from natural sources like Athyrium yokoscense roots, indicating their role in plant biochemistry and potential therapeutic applications. These compounds' biosynthesis can be understood through direct m-hydroxylation of benzoic acid (Hiraga et al., 1998).
Synthetic Chemistry and Drug Development
Derivatives of 5-(3-Methylphenoxy)pentanoic acid have been used in synthesizing amino acids for developing novel drugs and studying their properties. For example, they have been used in the synthesis of specific HIV protease assays and antibiotics like pyridomycin (Badalassi et al., 2002), (Kinoshita & Mariyama, 1975).
Material Science and Catalysis
In material science, derivatives of this compound have been explored for their potential in fabricating electroactive films, indicating their relevance in energy storage and electronic applications (Kowsari et al., 2018). They are also studied for their role in the synthesis of liquid crystalline complexes, demonstrating their versatility in various industrial applications (Marcos et al., 2008).
Environmental Applications
This compound has been used in studying the adsorption mechanisms on surfaces, aiding in understanding environmental interactions and material compatibility, as seen in the case of pentanoic acid adsorption on alumina surfaces (Martinotto et al., 2017).
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to 5-(3-Methylphenoxy)pentanoic acid have been used in the synthesis of medicinal compounds and understanding their metabolic pathways, as seen in the study of pentamidine metabolism (Berger et al., 1992).
Safety and Hazards
The safety information for 5-(3-Methylphenoxy)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 5-(3-Methylphenoxy)pentanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 5-(3-methylphenoxy)pentanoic acid is currently unavailable .
Propriétés
IUPAC Name |
5-(3-methylphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10-5-4-6-11(9-10)15-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTWFGXWDJBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651864 | |
| Record name | 5-(3-Methylphenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenoxy)pentanoic acid | |
CAS RN |
87411-36-7 | |
| Record name | 5-(3-Methylphenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)



![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
![5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B1414978.png)


![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

